molecular formula C17H29NO4 B13594948 1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid

1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid

Cat. No.: B13594948
M. Wt: 311.4 g/mol
InChI Key: XOCVEISWHFZNQV-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a piperidine ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid typically involves the reaction of 4-cyclohexylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow microreactor systems. This method allows for efficient and sustainable synthesis by providing better control over reaction conditions and reducing the risk of side reactions .

Chemical Reactions Analysis

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The Boc group provides a temporary protection for amine groups, allowing for selective reactions to occur at other functional groups .

Mechanism of Action

The mechanism of action for 1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid involves the protection and deprotection of amine groups. The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate, forming a stable carbamate linkage. Deprotection occurs under acidic conditions, where the Boc group is cleaved to release the free amine, carbon dioxide, and tert-butyl alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid is unique due to the presence of the cyclohexyl group, which can influence the compound’s steric and electronic properties. This can affect its reactivity and the types of reactions it can undergo, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C17H29NO4

Molecular Weight

311.4 g/mol

IUPAC Name

4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h12-14H,4-11H2,1-3H3,(H,19,20)

InChI Key

XOCVEISWHFZNQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2CCCCC2

Origin of Product

United States

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